molecular formula C9H11BrN2 B13652039 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline

6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B13652039
M. Wt: 227.10 g/mol
InChI Key: GBDYGOQXEHCXGC-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-methyl-o-phenylenediamine with 1,2-dibromoethane under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline
  • 6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline

Uniqueness: 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity compared to other similar compounds.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

6-bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C9H11BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3,11-12H,4-5H2,1H3

InChI Key

GBDYGOQXEHCXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCCN2)Br

Origin of Product

United States

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